molecular formula C7H7BrN2O B057883 5-Acetamido-2-bromopyridine CAS No. 29958-19-8

5-Acetamido-2-bromopyridine

Cat. No. B057883
CAS RN: 29958-19-8
M. Wt: 215.05 g/mol
InChI Key: WSLPHQBLHUFGOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives, including those related to 5-acetamido-2-bromopyridine, involves several strategies, such as palladium-catalyzed cross-coupling reactions and direct bromination methods. A straightforward synthesis approach includes the selective bromination of pyridine compounds and further functionalization with acetamido groups (Romero & Ziessel, 1995).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-acetamido-5-aminopyridine, has been explored through both experimental and computational methods, revealing insights into stable conformers and vibrational wavenumbers, which are crucial for understanding the structural attributes of 5-acetamido-2-bromopyridine (Pathak et al., 2015).

Chemical Reactions and Properties

5-Acetamido-2-bromopyridine participates in various chemical reactions, including nucleophilic substitution reactions that facilitate the introduction of diverse substituents, thus altering its chemical properties significantly. These reactions are pivotal for synthesizing more complex molecules and for applications in medicinal chemistry and material science.

Physical Properties Analysis

The physical properties of pyridine derivatives are largely influenced by their molecular structure. For instance, the presence of bromine and acetamido groups in the compound affects its boiling point, melting point, and solubility, which are essential parameters for its handling and application in chemical synthesis.

Chemical Properties Analysis

The chemical properties of 5-acetamido-2-bromopyridine, such as reactivity and stability, can be analyzed through spectroscopic methods and computational studies. For example, vibrational spectroscopy and molecular docking studies provide valuable information on the molecule's bioactivity potential and its interaction with biological targets (Premkumar et al., 2016).

Scientific Research Applications

  • Asymmetric Synthesis and Piperazine Derivatives : It is used in the synthesis of enantiomerically pure 3-substituted piperidines, which are derived from lactam via bromo derivatives (Micouin et al., 1994).

  • Spectroscopic Studies : 5-Acetamido-2-bromopyridine is studied for its conformational and spectroscopic profile using experimental and computational methods, including vibrational spectroscopy and electronic absorption spectrum analysis (Pathak et al., 2015).

  • Adjuvant Activity in Peptidoglycan Derivatives : It plays a role in the synthesis of specific glucopyranose derivatives that have been shown to possess adjuvant activity, which is important in vaccine development (Merser et al., 1975).

  • Synthesis of Sodium Channel Modulators : It is used in the optimization of key steps in the synthesis of sodium channel modulators, like N-methyl-6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide, which are important in neurological research (Fray et al., 2010).

  • Cytotoxicity and Molecular Docking Studies in Cancer Research : It is involved in the preparation and evaluation of compounds for their potential antigrowth effect against human cancer cells and their ability to inhibit tubulin polymerization, a crucial process in cell division (Mphahlele & Parbhoo, 2018).

  • Probe for Active Site of Enzymes : It is examined as an active site-directed alkylating agent for enzymes such as histidine decarboxylase, which has implications in understanding enzyme mechanisms and drug development (Lane & Thill, 1978).

Safety And Hazards

5-Acetamido-2-bromopyridine is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

properties

IUPAC Name

N-(6-bromopyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-5(11)10-6-2-3-7(8)9-4-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLPHQBLHUFGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428405
Record name 5-ACETAMIDO-2-BROMOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetamido-2-bromopyridine

CAS RN

29958-19-8
Record name N-(6-Bromo-3-pyridinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29958-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-ACETAMIDO-2-BROMOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Gallagher, T Qudah, T Balle, M Chebib… - Bioorganic & Medicinal …, 2021 - Elsevier
… The general procedure for Suzuki coupling was applied to 5-acetamido-2-bromopyridine (200 mg, 930 μmol) to yield the ester (10) as a colourless oil (10 mg, 10%). IR (NaCl): 3308 (N …
Number of citations: 1 www.sciencedirect.com

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